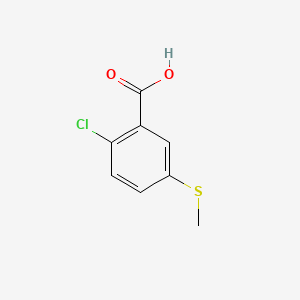

2-Chloro-5-(methylthio)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDZJDJRUVAYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346019 | |

| Record name | 2-Chloro-5-(methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51546-12-4 | |

| Record name | 2-Chloro-5-(methylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(methylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Molecule of Interest in Synthetic and Medicinal Chemistry

An In-Depth Technical Guide to 2-Chloro-5-(methylthio)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a versatile organic building block. It also delves into its synthesis, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development.

This compound (CAS No. 51546-12-4) is a substituted aromatic carboxylic acid that has garnered interest as a precursor in various chemical syntheses.[1] Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a methylthio ether, offers multiple sites for chemical modification, making it a valuable scaffold for constructing more complex molecules.

While direct applications of this specific compound are primarily in chemical synthesis studies, the structural motifs it contains are prevalent in medicinally active compounds.[1] For instance, substituted chlorobenzoic acids are key components in the development of drugs for a range of conditions, including diabetes and inflammation.[2][3] Furthermore, thioether linkages are present in various pharmaceuticals and can play a crucial role in modulating a compound's metabolic stability and biological activity. The structural similarity of this compound to precursors for antitubercular agents further underscores its potential relevance in drug discovery programs.[4][5] This guide aims to provide a detailed technical resource for researchers looking to utilize this compound in their work.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 51546-12-4 | [6][7][8] |

| Molecular Formula | C₈H₇ClO₂S | [7][8] |

| Molecular Weight | 202.66 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Melting Point | 136-137 °C | [6][9] |

| Boiling Point | Not available (may decompose) | |

| Solubility | Insoluble in water; soluble in many organic solvents such as alcohols, acetone, and dichloromethane. | [10] |

| pKa | Estimated ~3.5-4.0 (based on substituted benzoic acids) | |

| InChI | 1S/C8H7ClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | [6] |

| InChIKey | HJDZJDJRUVAYTR-UHFFFAOYSA-N | [6] |

| SMILES | CSc1ccc(Cl)c(c1)C(O)=O | [6] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes. A plausible and efficient method involves the nucleophilic aromatic substitution of a dichlorinated benzoic acid derivative with a methylthiolate source.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound.

Causality in Experimental Choices

The choice of 2,5-dichlorobenzoic acid as a starting material is strategic. The two chloro substituents activate the aromatic ring towards nucleophilic aromatic substitution. The chloro group at the 5-position is more susceptible to substitution by the thiomethoxide nucleophile than the one at the 2-position due to the directing effects of the carboxylic acid group. The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the sodium thiomethoxide cation, enhancing the nucleophilicity of the thiomethoxide anion. Heating is necessary to overcome the activation energy of the reaction. The final step involves an acidic workup to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), amidation, and reduction.

-

Aryl Chloride: The chloro group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, allowing for further diversification of the molecular scaffold.

-

Thioether: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic and steric properties of the molecule, a common strategy in medicinal chemistry to modulate drug properties.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials:

-

2,5-Dichlorobenzoic acid

-

Sodium thiomethoxide

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzoic acid (1 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Carefully add sodium thiomethoxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated HCl. A precipitate should form.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

-

Dry the purified product under vacuum to obtain this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:

-

~10-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

~7.8-8.0 ppm (doublet, 1H): This signal is attributed to the aromatic proton ortho to the carboxylic acid group.

-

~7.3-7.5 ppm (doublet of doublets, 1H): This signal corresponds to the aromatic proton between the chloro and methylthio groups.

-

~7.1-7.3 ppm (doublet, 1H): This signal is for the aromatic proton ortho to the chloro group.

-

~2.5 ppm (singlet, 3H): This sharp singlet represents the three protons of the methylthio group.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit 8 distinct signals:

-

~170-175 ppm: The carbonyl carbon of the carboxylic acid.

-

~135-145 ppm: Aromatic carbons attached to the chloro and methylthio groups (quaternary).

-

~125-135 ppm: Aromatic carbons (CH).

-

~15-20 ppm: The carbon of the methyl group in the methylthio substituent.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.[11]

-

~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.[11]

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

1210-1320 cm⁻¹: C-O stretching of the carboxylic acid.[11]

-

~1100 cm⁻¹: C-Cl stretching.

-

~600-700 cm⁻¹: C-S stretching.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the following features would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z 202, with an M+2 peak at m/z 204 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation Peaks:

-

Loss of OH (m/z 185)

-

Loss of COOH (m/z 157)

-

Loss of CH₃S (m/z 155)

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is classified as a combustible solid.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its distinct functional groups provide multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex target molecules, particularly in the field of drug discovery. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. 2-氯-5-(甲硫基)苯甲酸 technical grade, 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. calibrechem.com [calibrechem.com]

- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-氯-5-(甲硫基)苯甲酸 technical grade, 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound - CAS:51546-12-4 - Abovchem [abovchem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Page loading... [guidechem.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Chloro-5-(methylthio)benzoic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(methylthio)benzoic acid, a versatile building block in organic synthesis with notable applications in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, spectroscopic profile, synthesis, reactivity, and its role in the development of novel therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a substituted benzoic acid derivative characterized by the presence of a chlorine atom at the 2-position and a methylthio group at the 5-position of the benzene ring.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 51546-12-4 | [1] |

| Molecular Formula | C₈H₇ClO₂S | [1] |

| Molecular Weight | 202.66 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 136-137 °C | |

| SMILES | CSc1ccc(Cl)c(c1)C(O)=O | |

| InChI Key | HJDZJDJRUVAYTR-UHFFFAOYSA-N |

Molecular Structure and Formula

The molecular formula of this compound is C₈H₇ClO₂S.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a methylthio group (-SCH₃).

The presence of these functional groups imparts specific chemical properties to the molecule. The carboxylic acid group is a key functional handle for various chemical transformations, while the chlorine and methylthio groups influence the electronic properties and reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar compounds.[2][3][4]

Table 2: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm, m), Methyl protons of -SCH₃ (δ ~2.5 ppm, s), Carboxylic acid proton (δ >10 ppm, br s) |

| ¹³C NMR | Carboxylic acid carbon (δ ~170 ppm), Aromatic carbons (δ 120-140 ppm), Methyl carbon of -SCH₃ (δ ~15 ppm) |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Cl stretch (~750 cm⁻¹), C-S stretch (~700 cm⁻¹) |

| Mass Spec (m/z) | Molecular ion peak at ~202/204 (due to ³⁵Cl/³⁷Cl isotopes), fragmentation patterns corresponding to the loss of -COOH, -Cl, and -SCH₃ groups. |

Synthesis and Reactivity

Synthetic Approach

A common method for the synthesis of aryl thioethers, which can be adapted for this compound, involves the reaction of a corresponding aryl halide with a thiol or its salt. A plausible synthetic route starts from 2,5-dichlorobenzoic acid.

Caption: General synthetic workflow for this compound.

Experimental Protocol (General Method):

A detailed experimental protocol for the synthesis of a similar compound, 2-(4-chlorophenylthio)benzoic acid, is described in US Patent 4,902,826.[5] This procedure can be adapted for the synthesis of this compound.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dichlorobenzoic acid in an appropriate aprotic solvent.

-

Addition of Thiolate: Add sodium thiomethoxide to the solution. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled and then acidified to precipitate the carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.

-

Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions. The directing effects of the chloro (ortho-, para-directing) and methylthio (ortho-, para-directing) groups, along with the deactivating effect of the carboxylic acid group (meta-directing), will influence the position of substitution.

-

Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, providing further avenues for derivatization.

Applications in Drug Development and Medicinal Chemistry

Substituted benzoic acids and organosulfur compounds are prominent scaffolds in medicinal chemistry.[6][7][8] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

A notable example is its use as a starting material in the synthesis of 1-(2-amino-benzoyl)-piperazine derivatives, which have been investigated as glycine uptake inhibitors for the treatment of psychoses. This highlights the importance of this molecule as a building block in the development of novel central nervous system (CNS) active compounds.

Furthermore, the structural motifs present in this compound are found in various bioactive molecules. Thiophenol and its derivatives are used in the production of sulfonamides and other pharmaceuticals.[9]

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements: [10]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure and a range of useful chemical properties. Its versatile reactivity makes it a valuable tool for synthetic chemists, particularly in the field of medicinal chemistry. The ability to serve as a scaffold for the synthesis of complex bioactive molecules underscores its importance in the ongoing quest for new and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Thiophenol - Wikipedia [en.wikipedia.org]

- 10. 2-氯-5-(甲硫基)苯甲酸 technical grade, 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(methylthio)benzoic Acid Technical Grade

This guide provides a comprehensive, technically detailed methodology for the synthesis of technical grade 2-Chloro-5-(methylthio)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying scientific rationale for the experimental choices, ensuring a reproducible and scalable synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-5-(methylthio)benzoic acid. The second stage is the conversion of this amino-substituted benzoic acid to the target chloro-substituted compound via a Sandmeyer reaction. This classic and reliable transformation in aromatic chemistry allows for the strategic introduction of a chloro group in a position that may not be readily accessible through direct chlorination.[1][2]

The overall synthetic pathway is depicted below:

Caption: Overall synthetic scheme for this compound.

Synthesis of the Starting Material: 2-amino-5-(methylthio)benzoic acid

The synthesis of the requisite starting material, 2-amino-5-(methylthio)benzoic acid, can be accomplished in a one-pot, two-step process from 2-nitro-5-chlorobenzoic acid. This method is advantageous due to its use of readily available and inexpensive reagents and water as a solvent, which aligns with principles of green chemistry.[3]

Experimental Protocol for 2-amino-5-(methylthio)benzoic acid

Materials:

-

2-Nitro-5-chlorobenzoic acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) or another suitable methylating agent

-

Acetonitrile (optional, for solubility)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Nucleophilic Substitution and Reduction: In a reaction vessel equipped with a stirrer and temperature control, dissolve 2-nitro-5-chlorobenzoic acid in an aqueous solution of sodium hydroxide at a temperature between -10 and 10 °C. To this solution, slowly add an aqueous solution of sodium sulfide nonahydrate. The molar ratio of 2-nitro-5-halobenzoic acid to the sulfur-containing reagent should be approximately 1:1 to 1:4.[3] After the addition is complete, the reaction temperature is raised to 45-55 °C and stirred for 4-10 hours. This step achieves both the nucleophilic displacement of the chloro group with the hydrosulfide anion and the reduction of the nitro group to an amine.

-

S-methylation: After the initial reaction is complete, cool the mixture. To the same reaction vessel, add a 4 mol/L aqueous solution of NaOH. Then, slowly add a methylating agent, such as dimethyl sulfate, dropwise while maintaining the temperature at 50 °C. Continue stirring for 1-2 hours.[3]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 3-4 to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried to yield 2-amino-5-(methylthio)benzoic acid.

The Sandmeyer Reaction: Synthesis of this compound

The Sandmeyer reaction is a powerful method for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[2][4][5] This reaction is particularly useful for synthesizing substituted aromatic compounds that are otherwise difficult to prepare.[1][6]

Causality Behind Experimental Choices

The diazotization reaction is performed at a low temperature (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures. The use of a copper(I) salt, specifically copper(I) chloride, is crucial as a catalyst for the substitution of the diazonium group with a chloride ion.[2] The mechanism is believed to proceed through a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst.[2][5]

Experimental Protocol for this compound

Materials:

-

2-amino-5-(methylthio)benzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-(methylthio)benzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.[6] After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, which indicates the completion of the reaction.[6]

-

Work-up and Purification: Pour the cooled reaction mixture onto crushed ice. Neutralize the mixture with a 5% sodium bicarbonate solution to precipitate the crude product. Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.[6] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the technical grade product.

The purification workflow is outlined in the following diagram:

Caption: Purification workflow for this compound.

Data Presentation and Characterization

The following table summarizes the key physical and chemical properties of technical grade this compound.

| Property | Value | Reference |

| Purity | ~96% | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 136-137 °C | --INVALID-LINK-- |

| Molecular Formula | C₈H₇ClO₂S | --INVALID-LINK-- |

| Molecular Weight | 202.66 g/mol | --INVALID-LINK-- |

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Recommended methods include:

-

Melting Point Analysis: To compare with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (carboxylic acid, C-Cl, C-S).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

-

Sodium Nitrite: Oxidizing agent and toxic if ingested.

-

Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution and use appropriate engineering controls.

-

Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid - Google Patents [patents.google.com]

- 4. Sandmeyer_reaction [chemeurope.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Chloro-5-(methylthio)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-(methylthio)benzoic acid, a versatile organic building block. This document explores its chemical and physical properties, outlines a probable synthetic route, discusses its reactivity, and delves into its applications, particularly in the context of medicinal chemistry and drug discovery.

Introduction: A Versatile Building Block

This compound is a substituted benzoic acid derivative that has garnered interest in the field of organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a methylthio ether, makes it a valuable precursor for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling its use in the construction of diverse molecular scaffolds. This guide serves as a technical resource for researchers and professionals leveraging this compound in their synthetic endeavors.

Physicochemical and Safety Data

A solid understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in a laboratory setting.

Key Properties

| Property | Value | Reference |

| CAS Number | 51546-12-4 | [1] |

| Molecular Formula | C₈H₇ClO₂S | [1] |

| Molecular Weight | 202.66 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 136-137 °C | |

| Linear Formula | ClC₆H₃(SCH₃)CO₂H | |

| SMILES String | CSc1ccc(Cl)c(c1)C(O)=O | |

| InChI Key | HJDZJDJRUVAYTR-UHFFFAOYSA-N |

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[2] It is designated as a combustible solid and should be stored accordingly.[2]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogues. A plausible synthetic route can be adapted from methodologies used for similar methylthiobenzoic acids. One such approach involves the nucleophilic aromatic substitution of a chlorine atom with a methylthiolate group on a suitable precursor, followed by hydrolysis of a nitrile.

A relevant patented method for a related compound starts from a chlorobenzonitrile derivative.[3] Adapting this for the synthesis of this compound would likely involve the following conceptual steps:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-5-(methylthio)benzonitrile

-

To a solution of 2,5-dichlorobenzonitrile in a suitable aprotic polar solvent (e.g., DMF or DMSO), add sodium thiomethoxide.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-5-(methylthio)benzonitrile.

Step 2: Hydrolysis to this compound

-

Subject the crude 2-chloro-5-(methylthio)benzonitrile to either acidic or basic hydrolysis. For example, reflux the nitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

-

After the reaction is complete, cool the mixture and, if basic hydrolysis was used, acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is dictated by its three functional groups. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The chloro group, being on an aromatic ring, is generally unreactive towards nucleophilic substitution unless activated. The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can have significant effects on the electronic properties of the molecule and its biological activity.

While detailed, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted:

-

¹H NMR: Aromatic protons would appear as multiplets in the aromatic region. The methyl protons of the thioether group would be a singlet, typically in the range of 2.4-2.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically >165 ppm), aromatic carbons, and the methyl carbon of the thioether group (typically 15-20 ppm).

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-S stretching vibrations.

Applications in Synthesis and Drug Discovery

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules. Its utility is highlighted by the importance of structurally related compounds in various fields.

Precursor for Bioactive Molecules

While direct evidence for the biological activity of this compound is not prominent in the literature, its structural motifs are present in compounds with known pharmacological activities. For instance, derivatives of 2-arylthiobenzoic acids are intermediates in the synthesis of thioxanthenes, which have applications as photoinitiators and as scaffolds for neuroleptic drugs.[4]

Furthermore, the synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives has been reported to yield compounds with potential antimicrobial activity.[5] This suggests that the thioether and chloro-substituted aromatic core, as found in this compound, is a viable starting point for the development of novel therapeutic agents.

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups provides a platform for the creation of a diverse array of more complex molecules. While its direct biological applications are not extensively documented, the demonstrated utility of structurally similar compounds in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents, highlights its potential as a key intermediate in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this compound for their scientific pursuits.

References

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. calibrechem.com [calibrechem.com]

- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-(methylthio)benzoic Acid Derivatives

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. Benzoic acid derivatives, in particular, have historically served as a versatile foundation for a multitude of pharmacologically active agents.[1][2] The strategic functionalization of the benzoic acid ring can profoundly influence its biological profile. This guide focuses on the untapped potential of derivatives based on the 2-Chloro-5-(methylthio)benzoic acid core. The presence of a chlorine atom, a methylthio group, and a carboxylic acid moiety provides a unique electronic and steric landscape, making this class of compounds a compelling subject for systematic investigation into its anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a technical framework for exploring this promising, yet underexplored, chemical space.

Potential as Anticancer Agents: Targeting Uncontrolled Proliferation

The search for novel anticancer agents is a continuous effort to overcome the challenges of drug resistance and toxicity associated with current therapies.[3] The structural motifs within this compound are analogous to other compounds that have demonstrated cytotoxic activity. For instance, various derivatives of chlorobenzoic acids and compounds bearing a methylthio group have been reported to exhibit anticancer properties, suggesting that our core structure is a rational starting point for a new class of potential chemotherapeutics.[3][4][5][6]

Mechanistic Hypothesis: Disruption of Core Cancer Signaling Pathways

Small molecule inhibitors frequently exert their anticancer effects by interfering with aberrant signaling pathways that drive malignant transformation.[7][8][9] Derivatives of this compound could potentially modulate key oncogenic pathways such as:

-

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in various cancers.[7]

-

The Ras/MAPK Pathway: Critical for transmitting extracellular signals to the nucleus to control gene expression related to cell proliferation and differentiation.[7][10]

A primary screening strategy would be to assess the general cytotoxicity of newly synthesized derivatives against a panel of cancer cell lines to identify initial hits.

Experimental Workflow: From Synthesis to Cytotoxicity Screening

The initial evaluation of a compound library requires a robust and high-throughput screening method to determine the concentration-dependent effect on cancer cell viability.

Caption: High-throughput workflow for anticancer screening.

Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4][6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a table for clear comparison across different derivatives and cell lines.

| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. HeLa |

| Cmpd-01 | R = -H | 25.4 | 32.1 | 45.2 |

| Cmpd-02 | R = -CH₃ | 15.8 | 22.5 | 30.1 |

| Cmpd-03 | R = -NH₂ | > 100 | > 100 | > 100 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |

Note: Data are hypothetical and for illustrative purposes only.

Potential as Antimicrobial Agents: A New Front Against Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[11] Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1] Furthermore, sulfur-containing compounds and halogenated aromatics are well-represented among antimicrobial drugs.[11][12][13] This convergence of structural features in this compound suggests a strong rationale for its evaluation as a potential antimicrobial scaffold.

Mechanistic Hypothesis: Targeting Bacterial Viability and Signaling

The potential antimicrobial action of these derivatives could stem from several mechanisms:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the scaffold may allow it to intercalate into the bacterial cell membrane, disrupting its structure and function.

-

Inhibition of Essential Enzymes: The reactive moieties could bind to and inhibit key bacterial enzymes involved in metabolism or cell wall synthesis.

-

Interference with Signaling Pathways: More sophisticated mechanisms could involve the disruption of bacterial communication (quorum sensing) or two-component signal transduction systems that regulate virulence and survival.[14][15][16]

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard workflow to determine the antimicrobial efficacy involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[17][18]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution for MIC Determination

This method quantitatively measures the in vitro antimicrobial activity of a compound.[17][18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well sterile microtiter plates

-

Test compounds dissolved in DMSO

-

0.5 McFarland turbidity standard

-

Spectrophotometer, incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock (e.g., at 256 µg/mL) to the first column, then perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Data Presentation: Antimicrobial Activity Summary

Tabulate the MIC values for a clear overview of the antimicrobial spectrum and potency.

| Compound ID | Derivative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Cmpd-01 | R = -H | 64 | 128 | >128 |

| Cmpd-02 | R = -CH₃ | 16 | 64 | 128 |

| Cmpd-03 | R = -NH₂ | 8 | 32 | 64 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 | N/A |

Note: Data are hypothetical and for illustrative purposes only.

Potential as Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, from autoimmune disorders to cancer.[19][20] The development of novel small-molecule anti-inflammatory drugs is a significant therapeutic goal.[21][22] Many existing anti-inflammatory agents function by inhibiting key enzymes or transcription factors in inflammatory pathways. The structure of this compound provides a scaffold that could be optimized to interfere with these processes.

Mechanistic Hypothesis: Inhibition of Pro-inflammatory Signaling

The anti-inflammatory potential of these derivatives could be realized through the modulation of central inflammatory signaling cascades. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[19] Inhibition of NF-κB activation is a well-established strategy for anti-inflammatory drug development.

Caption: Simplified NF-κB signaling pathway, a potential drug target.

Protocol: Inhibition of TNF-α Release in LPS-Stimulated Macrophages

This assay measures the ability of a compound to suppress the production of a key pro-inflammatory cytokine.[23]

Materials:

-

THP-1 human monocytic cell line

-

PMA (Phorbol 12-myristate 13-acetate)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Human TNF-α ELISA kit

Procedure:

-

Cell Differentiation: Seed THP-1 cells in a 96-well plate at 1 x 10⁵ cells/well. Add PMA (100 ng/mL) and incubate for 48 hours to differentiate the monocytes into adherent macrophage-like cells.

-

Pre-treatment: Wash the cells with fresh medium to remove PMA. Add 100 µL of medium containing the desired concentrations of test compounds and incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate an inflammatory response. Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + DMSO).

-

Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate briefly and carefully collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

-

Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

Present the results in a clear, tabular format.

| Compound ID | Derivative Structure | TNF-α Inhibition IC₅₀ (µM) | Cell Viability at IC₅₀ |

| Cmpd-01 | R = -H | 45.2 | >95% |

| Cmpd-02 | R = -CH₃ | 21.8 | >95% |

| Cmpd-03 | R = -NH₂ | 10.5 | >95% |

| Dexamethasone | (Positive Control) | 0.1 | >95% |

Note: Data are hypothetical and for illustrative purposes only. It is crucial to run a concurrent cytotoxicity assay to ensure that the observed inhibition is not due to cell death.

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of novel therapeutic agents. The confluence of a halogen, a sulfur-containing moiety, and a carboxylic acid group provides rich opportunities for chemical modification to tune potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided in this guide offer a clear, validated path for the initial exploration of this compound class.

Future work should focus on:

-

Synthesis of a diverse chemical library to establish structure-activity relationships (SAR).

-

Secondary screening and mechanism of action studies for active compounds identified in primary screens.

-

Evaluation of selectivity by testing against non-cancerous cell lines or commensal bacteria.

-

In vivo studies in relevant animal models for the most promising lead compounds.

By systematically applying these methodologies, the research community can effectively unlock the therapeutic potential of this intriguing class of molecules.

References

- 1. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. preprints.org [preprints.org]

- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]

- 8. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. academic.oup.com [academic.oup.com]

- 11. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies | MDPI [mdpi.com]

- 12. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apec.org [apec.org]

- 19. Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies [mdpi.com]

- 20. Inflammatory signaling in targeted therapy resistance: focus on EGFR-targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ir.vistas.ac.in [ir.vistas.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-(methylthio)benzoic Acid as a Versatile Organic Building Block

This guide provides an in-depth technical overview of 2-Chloro-5-(methylthio)benzoic acid, a key organic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its chemical properties, synthesis, reactivity, and significant applications, supported by detailed protocols and expert insights.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the CAS number 51546-12-4, is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional nature, featuring a carboxylic acid, a chloro group, and a methylthio ether, provides multiple reactive sites for a diverse range of chemical transformations. This strategic combination of functional groups allows for sequential and regioselective modifications, making it a powerful tool in the design and synthesis of novel compounds, particularly in the pharmaceutical and agrochemical industries.[2]

The presence of the electron-withdrawing chloro group and the versatile methylthio moiety on the benzoic acid framework imparts distinct reactivity to the molecule. The carboxylic acid group serves as a handle for amide bond formation, esterification, and other classical transformations. The chloro and methylthio groups offer opportunities for nucleophilic aromatic substitution, cross-coupling reactions, and oxidation/reduction reactions, further expanding its synthetic utility.

This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical building block.

Key Properties

| Property | Value | Reference(s) |

| CAS Number | 51546-12-4 | [1][2] |

| Molecular Formula | C₈H₇ClO₂S | [1][2] |

| Molecular Weight | 202.66 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 136-137 °C | [2] |

| Functional Groups | Carboxylic acid, Chloro, Thioether | [2] |

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard Statements: H315, H319, H335[2]

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[2]

Personal Protective Equipment (PPE): It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[2]

Synthesis of this compound

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A viable approach involves the nucleophilic aromatic substitution of a di-chlorinated benzoic acid derivative with sodium thiomethoxide.

Caption: Proposed synthesis of this compound.

Causality behind the experimental choices:

-

Starting Material: 2,5-Dichlorobenzoic acid is a logical precursor. The two chloro groups are electron-withdrawing, activating the aromatic ring towards nucleophilic attack. The differing electronic environments of the two chloro groups may offer some regioselectivity.

-

Nucleophile: Sodium thiomethoxide is a potent and readily available source of the methylthio nucleophile.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is typically used for nucleophilic aromatic substitution reactions as they can solvate the cation of the nucleophile, increasing its reactivity.

-

Temperature: These reactions often require elevated temperatures to overcome the activation energy for the substitution on an aromatic ring.

Step-by-Step Proposed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorobenzoic acid in a suitable polar aprotic solvent (e.g., DMF).

-

Addition of Nucleophile: Add sodium thiomethoxide to the solution. An excess of the nucleophile may be required to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into water.

-

Acidification and Extraction: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to protonate the carboxylic acid, causing it to precipitate. The product can then be extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Self-Validating System: The purity of the final product should be rigorously assessed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reactivity and Applications as a Building Block

The synthetic utility of this compound lies in the strategic manipulation of its three functional groups.

Key Reactive Sites and Their Transformations

Caption: Reactivity map of this compound.

Application in the Synthesis of Bioactive Molecules

A significant application of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds.

4.2.1. Precursor to Glycine Uptake Inhibitors for the Treatment of Psychoses

Patent literature discloses the use of this compound in the preparation of 1-(2-amino-benzoyl)-piperazine derivatives, which act as glycine uptake inhibitors for the potential treatment of psychoses.[2] A key step in this synthetic sequence involves the oxidation of the methylthio group.

Workflow: Oxidation of the Methylthio Group

Caption: Oxidation of this compound.

Step-by-Step Protocol for Oxidation: [2]

-

Dissolution: Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Add Oxone® (potassium peroxymonosulfate) portion-wise to the cooled solution while maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an extended period (e.g., 22 hours).

-

Workup: Filter the reaction mixture. The filtrate is then poured into water and extracted with a suitable organic solvent like dichloromethane.

-

Purification: The combined organic extracts are dried and concentrated to yield the oxidized product, 2-chloro-5-(methylsulfonyl)benzoic acid.

The resulting sulfone can then be further functionalized, for example, by converting the carboxylic acid to an amide, which is a common motif in many drug molecules.

4.2.2. Potential Precursor for Benzothiazinones

Derivatives of 2-(methylthio)benzoic acid are known precursors to benzothiazinones, a class of compounds that have shown promise as antitubercular agents. While a direct synthesis from this compound is not explicitly detailed in the primary literature, its structural similarity to reported precursors suggests its potential in this area. The general synthetic strategy involves the conversion of the benzoic acid to a more reactive species, followed by cyclization with a sulfur and nitrogen source.

Spectroscopic Characterization

Reliable spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available, peer-reviewed spectra is limited, data from commercial suppliers and analysis of related compounds can provide a strong basis for characterization.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group of the thioether, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with chemical shifts influenced by the chloro and methylthio substituents), and the methyl carbon of the thioether.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, a strong C=O stretching absorption, and various C-H and C-C stretching and bending vibrations from the aromatic ring and methyl group. The C-S and C-Cl stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group, the methyl group, and potentially other fragments characteristic of the substituted benzene ring.

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a carboxylic acid, a chloro group, and a methylthio ether provides a versatile platform for a wide array of chemical transformations. While detailed synthetic and spectroscopic data in the public domain are somewhat limited, the established use of this compound in the synthesis of glycine uptake inhibitors highlights its importance. Further exploration of its reactivity and applications is likely to uncover new and valuable synthetic pathways to complex and biologically active molecules. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable intermediate.

References

- 1. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PT1663232E - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling, Storage, and Disposal of 2-Chloro-5-(methylthio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Chloro-5-(methylthio)benzoic acid (CAS No: 51546-12-4). As a Senior Application Scientist, the following guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Profile and Hazard Identification

This compound is a solid organic compound utilized in various chemical synthesis studies. Its molecular structure, containing a carboxylic acid, a chloro group, and a thioether, dictates its reactivity and toxicological profile. Understanding these properties is the foundation of a robust safety assessment.

Physicochemical Data

A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

| Property | Value | Source |

| CAS Number | 51546-12-4 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO₂S | [1][2][4] |

| Molecular Weight | 202.66 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 136-137 °C | |

| Purity | ≥96% (Technical Grade) | [2] |

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[5]

-

Signal Word: Warning[5]

| Classification | Hazard Code | Description | Pictogram |

| Skin Irritation, Category 2 | H315 | Causes skin irritation | |

| Eye Irritation, Category 2 | H319 | Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure, Category 3 | H335 | May cause respiratory irritation |

The causality for these classifications stems from the acidic nature of the carboxylic group and the potential for the molecule to interact with biological tissues. The chloro and methylthio groups can also influence its reactivity and toxicological profile.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach involving engineering controls and appropriate PPE is mandatory. The goal is to create a self-validating system of protection where each component backs up the others.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required to keep airborne concentrations to a minimum.[7][8]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6][9]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the H315, H319, and H335 hazard statements.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that provides comprehensive protection against dust and splashes.[5][6]

-

Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[5][6] A lab coat must be worn to protect street clothing, and contaminated clothing should be removed and washed before reuse.[5][6]

-

Respiratory Protection: For situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.

Caption: Relationship between GHS hazards and required PPE.

Safe Handling and Operational Protocols

Adherence to standardized protocols is critical for minimizing exposure and preventing accidents.

General Handling Precautions

Protocol: Weighing and Dispensing Solid Compound

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Dispensing: Carefully open the main container. Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Minimize any dust generation during this process.

-

Sealing: Immediately and securely close the main container.

-

Cleanup: Wipe the spatula and any surfaces with a damp cloth to collect residual dust. Dispose of the cloth as hazardous waste.

-

Transport: Transport the weighed compound in a sealed, secondary container to the reaction vessel.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][9]

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice.[5][6] Remove and wash contaminated clothing before reuse.[5]

-

If in Eyes: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing.[5][6] If eye irritation persists, seek medical attention.[6]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[9]

Spill Response

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading. For solid spills, avoid actions that create dust. Moisten the material first or use a HEPA-filter vacuum for cleanup.[11]

-

Collect: Use appropriate tools to carefully scoop the spilled solid into a designated hazardous waste container.[8]

-

Decontaminate: Clean the spill area. A dilute solution of sodium carbonate can be used to neutralize the residue of acidic compounds before final cleaning.[8]

-

Dispose: Seal the waste container and dispose of it according to institutional and local regulations.[5][6]

Caption: Step-by-step workflow for a solid chemical spill response.

Storage and Disposal

Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]

-

Location: Store locked up and segregated from incompatible materials.[5][6]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[11][12]

-

Temperature: Store at room temperature.[2]

Disposal

-

Regulations: This material and its container must be disposed of as hazardous waste.[13]

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][6][14] Do not empty into drains or sewers.[7][11][13]

References

- 1. appretech.com [appretech.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51546-12-4 Name: 2-Chloro-5-(methylthio)benzoic acidthis compound, tech [xixisys.com]

- 6. fishersci.com [fishersci.com]

- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. nj.gov [nj.gov]

- 12. redox.com [redox.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Routes for 2-Chloro-5-(methylthio)benzoic Acid and Its Derivatives: Application Notes and Protocols

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the synthesis of 2-Chloro-5-(methylthio)benzoic acid and its principal derivatives. This key intermediate is of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry due to its utility as a versatile building block in the synthesis of complex bioactive molecules. This document outlines several strategic synthetic pathways, including the Sandmeyer reaction, nucleophilic aromatic substitution (SNAr), and oxidation of substituted toluenes. Furthermore, it provides step-by-step protocols for the derivatization of the target benzoic acid into amides, esters, and its corresponding acyl chloride. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Substituted benzoic acids are a cornerstone in the synthesis of pharmaceuticals and other fine chemicals. The unique substitution pattern of this compound, featuring a halogen, a thioether, and a carboxylic acid moiety, presents a valuable scaffold for the generation of diverse chemical entities. The chloro and methylthio groups offer distinct electronic properties and potential sites for further functionalization, while the carboxylic acid provides a handle for amide bond formation, esterification, and other key transformations.[1] This guide is intended to equip researchers with the necessary knowledge and practical protocols to efficiently synthesize and derivatize this important molecule.

Strategic Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route will often depend on the availability of starting materials, desired scale, and laboratory capabilities. Below, we discuss three primary synthetic strategies.

Diagram of Synthetic Strategies

Caption: Overview of primary synthetic routes to this compound.

Protocol 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for the introduction of a halide onto an aromatic ring, starting from a primary aromatic amine.[2][3] This route involves the diazotization of 2-amino-5-(methylthio)benzoic acid followed by a copper(I) chloride-mediated conversion to the desired 2-chloro derivative.[4][5]

Step 1.1: Diazotization of 2-Amino-5-(methylthio)benzoic Acid

Rationale: The conversion of the amino group to a diazonium salt creates an excellent leaving group (N₂), facilitating the subsequent substitution reaction.[6] The reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Materials:

-

2-Amino-5-(methylthio)benzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend one equivalent of 2-amino-5-(methylthio)benzoic acid in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.[4]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 1.2: Sandmeyer Reaction with Copper(I) Chloride

Rationale: Copper(I) chloride acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion.[5] The reaction proceeds via a radical mechanism.[2]

Materials:

-

Diazonium salt solution from Step 1.1

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-